[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride
Overview
Description
[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride: is a chemical compound with the molecular formula C12H19NO.HCl. It is a hydrochloride salt form of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylamine to produce [2-(2,3-Dimethylphenoxy)ethyl]ethylamine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and appropriate catalysts.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its pharmacological properties and effects on various biological targets.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the formulation of certain industrial products and materials.
Mechanism of Action
The mechanism of action of [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use. In biological systems, it may influence cellular signaling pathways, enzyme activity, or receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
- [2-(2,3-Dimethylphenoxy)ethyl]methylamine hydrochloride
- [2-(2,3-Dimethylphenoxy)ethyl]propylamine hydrochloride
- [2-(2,3-Dimethylphenoxy)ethyl]butylamine hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the amine. While [2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride has an ethyl group, the similar compounds have methyl, propyl, or butyl groups.
- Chemical Properties: These structural differences can influence the compound’s reactivity, solubility, and interaction with other molecules.
- Biological Activity: The variation in the alkyl group can also affect the compound’s biological activity and its interaction with biological targets.
Conclusion
This compound is a versatile compound with significant applications in scientific research Its synthesis, chemical reactions, and potential applications make it a valuable tool in various fields, including chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-ethylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13-8-9-14-12-7-5-6-10(2)11(12)3;/h5-7,13H,4,8-9H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPLMDZUBJAPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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